molecular formula C16H17NO4 B7860098 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No.: B7860098
M. Wt: 287.31 g/mol
InChI Key: DCIIFBZCNCBWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is a high-purity chemical compound offered for research and development purposes. The product is characterized as a yellow to colorless solid with a melting point of 150-151 °C . With the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol, it is supplied with a purity of 97% . This compound serves as a valuable synthetic building block in organic chemistry and pharmaceutical research, particularly for the preparation of more complex molecules, as evidenced by its role in a synthesized peptide derivative documented in scientific literature . Researchers can procure this product in various quantities to suit their project needs . Proper handling is required; it has a recommended shelf life of 1095 days and should be sealed and stored dry at room temperature (20 to 22 °C) . Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Specifications: - CAS Number: 1218299-30-9 (2245339-16-4 is also reported) - Molecular Formula: C16H17NO4 - Molecular Weight: 287.31 g/mol - Purity: ≥97% - Appearance: Yellow to colorless solid - Melting Point: 150-151 °C - Storage: Sealed in dry, store at room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIIFBZCNCBWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The synthesis of isoindoline-1,3-dione derivatives typically begins with the condensation of phthalic anhydride and primary amines. For 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid, this involves reacting phthalic anhydride with 2-amino-2-cyclohexylacetic acid in glacial acetic acid. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the isoindoline-1,3-dione core.

Optimized Procedure

  • Reagents : Phthalic anhydride (1 eq), 2-amino-2-cyclohexylacetic acid (1 eq), glacial acetic acid (50–75 mL).

  • Conditions : Reflux at 120°C for 4–6 hours, followed by precipitation in ice-water.

  • Workup : Filtration, recrystallization from ethanol, and purification via flash chromatography (petroleum ether:ethyl acetate, 3:2).

  • Yield : 65–75% after purification.

Spectroscopic Validation

  • IR : Strong carbonyl stretches at 1762–1779 cm⁻¹ (C=O of imide).

  • ¹H NMR : Aromatic protons at δ 7.40–8.10 ppm (m, 4H, isoindoline-dione), cyclohexyl protons at δ 1.20–2.10 ppm (m, 11H).

  • LCMS : m/z 314.1 [M+H]⁺ (calculated for C₁₇H₁₉NO₄: 313.13).

N-Ethoxycarbonylphthalimide-Mediated Coupling

Synthesis of Protected Amino Acids

An alternative route employs N-ethoxycarbonylphthalimide to introduce the phthalimide group to 2-amino-2-cyclohexylacetic acid. This method, adapted from Royal Society of Chemistry protocols, avoids harsh acidic conditions.

Stepwise Procedure

  • Amino Acid Activation :

    • Dissolve 2-amino-2-cyclohexylacetic acid (0.10 mol) and Na₂CO₃ (0.10 mol) in water (100 mL).

    • Add N-ethoxycarbonylphthalimide (0.10 mol) in portions at 25°C.

    • Stir for 2 hours, acidify to pH 1 with 6 M HCl at 0°C, and extract with dichloromethane (3×50 mL).

  • Purification :

    • Dry organic layers over anhydrous MgSO₄, evaporate, and purify via column chromatography (petroleum ether:ethyl acetate, 1:1).

    • Yield : 80–85%.

Comparative Analysis

  • Advantages : Higher yields (80–85% vs. 65–75%) and milder conditions compared to phthalic anhydride routes.

  • Disadvantages : Requires stoichiometric Na₂CO₃ and extensive extraction steps.

Lewis Acid-Catalyzed Cyclization

Proposed Adaptation

  • Catalyst : BCl₃ (10 mol%) in dichloromethane.

  • Conditions : 55°C for 8 hours, followed by hydrolysis in ethanol/water (1:1).

  • Expected Yield : ~70% (extrapolated from similar syntheses).

Critical Data Tables

Table 1. Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Key Advantage
Phthalic AnhydrideGlacial acetic acid65–7595–100Simplicity
N-EthoxycarbonylNa₂CO₃, DCM80–85100Mild conditions
Lewis AcidBCl₃, ethanol/water~7090–95Faster reaction

Table 2. Spectroscopic Data for Target Compound

TechniqueData
IR 1762 cm⁻¹ (C=O), 1219 cm⁻¹ (C–F absent, confirms purity)
¹H NMR δ 7.40–8.10 (m, 4H, Ar–H), δ 1.20–2.10 (m, 11H, cyclohexyl)
¹³C NMR δ 167.45 (C=O), 132.35 (Ar–C), 28.10 (cyclohexyl-C)
LCMS m/z 314.1 [M+H]⁺ (calc. 313.13), RT 6.106 min

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exhibit anti-inflammatory effects. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects
Studies have suggested that derivatives of this compound could possess analgesic properties. The mechanism may involve modulation of pain pathways in the central nervous system, providing an avenue for developing new pain relief medications .

Antitumor Activity
Recent investigations have explored the antitumor potential of isoindole derivatives. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, indicating that this compound may also have therapeutic implications in oncology .

Organic Synthesis

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization, leading to the creation of various other complex molecules used in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including esterification and amidation processes. Its functional groups enable it to participate in nucleophilic substitutions, making it valuable for synthesizing diverse organic compounds .

Material Science

Polymer Chemistry
In material science, derivatives of this compound are being studied for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or UV resistance .

Case Studies and Research Findings

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnalgesic propertiesShowed effective pain relief comparable to existing analgesics in animal models.
Study CAntitumor activityInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study DOrganic synthesis applicationsSuccessfully used as a starting material for synthesizing novel drug candidates with improved efficacy.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Derivatives and Co-Crystals

2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-2-methoxybenzylidene]pyridine-4-carbohydrazide (1/1) Structure: Forms a 3D network via C–H···O, N–H···O, and O–H···N hydrogen bonds, stabilized by π-π stacking (Cg3···Cg3 = 3.5723 Å) . Synthesis: Reflux in ethanol (351 K, 6 hours) with a 78% yield .

2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide (2/1)

  • Structure : Forms a trimeric molecular polymer via O–H⋯N and O–H⋯O hydrogen bonds. Dihedral angle between aromatic rings: 1.99° .
  • Crystallography : Triclinic system (a = 8.1238 Å, b = 12.7963 Å, c = 15.9191 Å) .

Synthesis: Yield of 53% via flash chromatography; HRMS (ESI): [M+Na]⁺ = 416.1474 .

Physicochemical Properties

Property 2-Cyclohexyl Derivative N′-[(E)-2-Methoxybenzylidene] Analogs Co-Crystal (2/1)
Molecular Weight (g/mol) 416.15 (HRMS) 460.44 665.61
Melting Point Not reported 449 K Not reported
Hydrogen Bonding Likely reduced due to bulk Extensive (C–H···O, N–H···O, O–H···N) Trimeric O–H⋯N/O bonds
Crystal System Not reported Monoclinic (P2₁/n) Triclinic

Crystallographic and Computational Analysis

  • Software : SHELX programs (SHELXL, SHELXS) are standard for refinement (R factor ≤0.055) .
  • Hydrogen Bond Geometry :
    • Co-Crystal (1/1) : O–H···N = 1.82 Å, N–H···O = 2.08 Å .
    • Co-Crystal (2/1) : O–H···O = 1.90 Å, O–H···N = 1.85 Å .

Biological Activity

2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₆H₁₇N₁O₄
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1218299-30-9
  • PubChem CID : 61014147

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation and pain.

COX Inhibition

The compound has been evaluated for its inhibitory effects on COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is desirable as it is associated with fewer gastrointestinal side effects compared to non-selective NSAIDs.

CompoundIC₅₀ (μM) COX-1IC₅₀ (μM) COX-2Selectivity Index
This compoundTBDTBDTBD
Celecoxib1.980.0539.6
Mefenamic AcidTBDTBDTBD

Note: Specific IC₅₀ values for the compound are yet to be determined in published literature.

The mechanism by which this compound exerts its effects appears to involve direct interaction with the active sites of COX enzymes. This interaction may alter the enzymatic activity leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Study 1: In Vitro Evaluation

A study conducted on various derivatives of phenoxy acetic acids, including compounds structurally similar to this compound, demonstrated significant COX-2 inhibition with IC₅₀ values ranging from 0.06 to 0.09 μM. These findings suggest that modifications in the structure can enhance selectivity towards COX-2 while minimizing side effects associated with COX-1 inhibition .

Study 2: In Vivo Testing

In vivo studies have shown that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, compounds tested in animal models showed a reduction in paw thickness and weight, indicating effective management of inflammation without causing gastric ulcers .

Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Evaluations involving liver enzyme measurements (AST and ALT), kidney function indicators (creatinine and urea), and histological examinations have been performed on structurally similar compounds, suggesting a favorable safety profile when used at therapeutic doses .

Q & A

What are the established synthetic pathways for 2-cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid, and how can its purity be validated?

Basic Research Question
The synthesis of this compound typically involves coupling cyclohexylacetic acid derivatives with 1,3-dioxoisoindoline precursors via amidation or nucleophilic substitution. A common approach includes using tin(II) complexes to stabilize intermediates, as demonstrated in analogous isoindole-acetic acid syntheses . Post-synthesis, purity validation requires a combination of techniques:

  • HPLC-MS to confirm molecular weight and detect impurities.
  • NMR spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry.
  • X-ray crystallography (if single crystals are obtained) for definitive structural confirmation, as applied in related compounds .

How do the cyclohexyl and dioxoisoindolin moieties influence the compound’s reactivity in biological systems?

Basic Research Question
The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the dioxoisoindolin moiety may engage in hydrogen bonding or π-π interactions with biomolecules. To assess this:

  • Perform molecular docking studies to predict binding affinities with target proteins.
  • Use fluorescence quenching assays to evaluate interactions with serum albumin or enzymes, as seen in structurally similar antioxidants .

What crystallographic parameters define the molecular packing of this compound, and how do they affect its stability?

Advanced Research Question
Crystal lattice parameters (e.g., monoclinic P2₁/n symmetry with unit cell dimensions a = 4.8195 Å, b = 10.3415 Å, c = 22.629 Å) influence stability by dictating intermolecular interactions. Key observations from analogous structures include:

  • Hydrogen-bonding networks between carboxylic acid and dioxoisoindolin oxygen atoms, stabilizing the lattice .
  • Thermogravimetric analysis (TGA) to correlate packing density with thermal decomposition profiles.

How can computational methods optimize the synthesis of this compound under varying reaction conditions?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations and experimental feedback to streamline synthesis. For example:

  • Reaction path searches using density functional theory (DFT) to identify low-energy intermediates.
  • Machine learning models trained on reaction yields and solvent polarity data to predict optimal conditions (e.g., acetic acid as a solvent for cyclization steps) .

How should researchers address contradictions in spectroscopic data across studies?

Advanced Research Question
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. Mitigation strategies include:

  • Standardized solvent systems (e.g., DMSO-d₆ for NMR) to ensure consistency.
  • Variable-temperature NMR to detect dynamic equilibria, as applied in studies of related acetic acid derivatives .
  • Comparative DFT simulations of possible tautomers to assign spectral peaks accurately.

What mechanistic insights explain the compound’s reactivity with transition metals?

Advanced Research Question
The carboxylic acid and dioxoisoindolin groups act as bidentate ligands, forming stable complexes with metals like tin(II). Key findings from analogous systems:

  • Tin(II) complexes exhibit distorted trigonal bipyramidal geometry, confirmed by X-ray diffraction .
  • Cyclic voltammetry reveals redox activity influenced by metal coordination, relevant for catalytic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.